N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide
説明
BenchChem offers high-quality N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-9-6-7-12-22(18)30-31-23-15-14-21(17-19(23)2)28-26(25(32)20-10-4-3-5-11-20)29-27(33)24-13-8-16-34-24/h3-17,26,28H,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGFBORTDPYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040952 | |
| Record name | 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301359-40-0 | |
| Record name | 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an azo group, which is known for its role in various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- IUPAC Name : N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide
This structure allows for interactions with biological macromolecules, influencing various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various effects:
- Anticancer Activity : Research indicates that compounds with similar azo structures exhibit cytotoxic effects against cancer cell lines. The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Antimicrobial Properties : Azo compounds often display antimicrobial activity. This particular compound has been shown to inhibit the growth of certain bacterial strains, potentially through the disruption of bacterial cell membranes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in controlling diseases characterized by metabolic dysregulation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on HeLa cells | The compound showed significant cytotoxicity with an IC50 value of 15 µM. Morphological analysis indicated apoptosis. |
| Study 2 | Assess antimicrobial activity against E. coli | Inhibition zones were observed at concentrations above 50 µg/mL, suggesting effective antimicrobial properties. |
| Study 3 | Investigate enzyme inhibition | The compound inhibited alkaline phosphatase activity in a dose-dependent manner, indicating potential for metabolic regulation. |
Q & A
Basic: What are the key synthetic pathways for this compound, and what challenges arise during diazenyl group formation?
Answer:
The synthesis typically involves multi-step reactions, including:
Diazenyl coupling : Formation of the diazenyl (-N=N-) linkage via diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminoaniline. Challenges include controlling regioselectivity and avoiding side reactions (e.g., triazene formation under acidic conditions) .
Carboxamide formation : Reacting furan-2-carboxylic acid chloride with the intermediate amine under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .
Final assembly : Condensation of intermediates using coupling agents like EDC/HOBt. Purity is often verified via HPLC (>95%) .
Key Challenge : The diazenyl group is pH-sensitive; stability requires buffered conditions (pH 6–8) during synthesis .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : and NMR identify functional groups (e.g., diazenyl protons at δ 7.8–8.2 ppm, furan carbonyl at ~160 ppm) .
- X-ray diffraction (XRD) : Single-crystal XRD resolves stereochemistry. SHELX programs (e.g., SHELXL) refine structures with R-factors <0.05, confirming bond lengths (e.g., N=N: ~1.25 Å) and dihedral angles .
- IR : Stretching vibrations for amide (1650–1700 cm) and diazenyl (1450–1500 cm) groups .
Basic: How is the compound initially screened for biological activity, and what targets are hypothesized?
Answer:
- In vitro assays :
- Hypothesized targets : The diazenyl and carboxamide groups may interact with enzyme active sites (e.g., tyrosine kinases or DNA gyrase) via H-bonding and π-π stacking .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Answer:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology (RSM) : A 3 factorial design identifies optimal conditions. For example, a study using flow chemistry achieved 85% yield by optimizing residence time (30 min) and temperature (60°C) .
- Statistical analysis : ANOVA validates model significance (p <0.05), with Pareto charts prioritizing influential factors (e.g., solvent > catalyst) .
Advanced: How can computational modeling predict the stability of the diazenyl moiety under varying pH conditions?
Answer:
- DFT calculations : Assess protonation states and bond dissociation energies. At pH <6, the diazenyl group may protonate, increasing susceptibility to hydrolysis (ΔG ≈ −15 kcal/mol) .
- Molecular dynamics (MD) : Simulate aqueous solubility and aggregation. Simulations show reduced stability in polar solvents (e.g., water) due to solvolysis .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Purity analysis : Contradictions may arise from impurities (e.g., unreacted intermediates). LC-MS/MS quantifies impurities (e.g., <1% for pharmacologically valid data) .
- Assay conditions : Varying pH or serum proteins in cell culture media (e.g., FBS) can alter bioavailability. Standardize protocols (e.g., pH 7.4, 10% FBS) .
- Structural analogs : Compare with derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide) to isolate structure-activity relationships .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to COX-2 (binding energy −9.2 kcal/mol) via H-bonds with Arg120 and hydrophobic interactions with Val523 .
- DNA intercalation : Fluorescence quenching studies suggest groove binding, with (Stern-Volmer constant) of 1.2 × 10 M, indicating moderate affinity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
